molecular formula C20H17ClN6O2 B3944640 N~4~-(4-CHLOROPHENYL)-2-[(4-METHYL-2-QUINAZOLINYL)AMINO]-6-OXO-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE

N~4~-(4-CHLOROPHENYL)-2-[(4-METHYL-2-QUINAZOLINYL)AMINO]-6-OXO-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE

Cat. No.: B3944640
M. Wt: 408.8 g/mol
InChI Key: JDBPNCSZIHLCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁴-(4-Chlorophenyl)-2-[(4-methyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide is a pyrimidinecarboxamide derivative featuring a 4-chlorophenyl substituent and a fused quinazolinyl-amino moiety. Pyrimidinecarboxamides are structurally versatile, often modified to enhance binding affinity to biological targets such as kinases or enzymes involved in nucleic acid metabolism . The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, known to improve lipophilicity and target engagement .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2/c1-11-14-4-2-3-5-15(14)24-19(22-11)27-20-25-16(10-17(28)26-20)18(29)23-13-8-6-12(21)7-9-13/h2-9,16H,10H2,1H3,(H,23,29)(H2,22,24,25,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBPNCSZIHLCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC(CC(=O)N3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-CHLOROPHENYL)-2-[(4-METHYL-2-QUINAZOLINYL)AMINO]-6-OXO-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide or through the cyclization of 2-aminobenzamide with formic acid.

    Substitution Reactions:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be formed through the reaction of the quinazoline derivative with appropriate reagents such as urea or thiourea.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using chlorobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the quinazoline ring, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group on the pyrimidine ring, potentially leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methyl group may yield a carboxylic acid derivative, while reduction of the carbonyl group may yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes or receptors.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would depend on the specific biological processes targeted by the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Pyrimidinecarboxamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Inferred/Reported) References
Target Compound : N⁴-(4-Chlorophenyl)-2-[(4-methyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide C₂₀H₁₇ClN₆O₂ (estimated) ~436.85 (est.) 4-Chlorophenyl, quinazolinyl-amino Hypothetical kinase inhibition
N-(4-Bromophenyl)-1-benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide C₁₈H₁₄BrN₃O₃ 400.23 4-Bromophenyl, benzyl, hydroxy Unknown; predicted pKa = 8.05
2-Amino-N-[(3-chlorophenyl)methyl]-6-(4-methyl-2-thiazolyl)-4-pyrimidinecarboxamide C₁₆H₁₄ClN₅OS 359.83 3-Chlorophenylmethyl, thiazolyl Unreported; structural focus
N⁴-(4-Chlorophenyl)-1,3-thiazole-2,4-diamine derivatives Varies ~300–400 4-Chlorophenyl, thiazole Antitumor (in vitro)
4-(3-Chlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-hexahydroquinoline-3-carboxamide C₂₄H₂₅ClN₂O₂ 408.92 3-Chlorophenyl, pyridinyl, hexahydroquinoline Unreported; structural analog

Key Observations:

Halogen Effects: The 4-chlorophenyl group in the target compound may offer improved metabolic stability compared to 3-chlorophenyl () or bromophenyl () analogs, as chlorine’s electronegativity and size balance lipophilicity and steric effects .

Biological Implications: Thiazole derivatives with 4-chlorophenyl groups () exhibit antitumor activity, suggesting that the target compound’s quinazolinyl moiety—a known kinase inhibitor scaffold—could synergize with the chlorophenyl group for enhanced efficacy. The pyridinyl and thiazolyl substituents in analogs () may reduce solubility compared to the target’s quinazolinyl group, which has a larger aromatic system capable of π-π stacking in biological targets.

However, the quinazolinyl group could improve target specificity. Predicted pKa values (e.g., 8.05 for ) suggest that pyrimidinecarboxamides are weakly basic, favoring cellular uptake in acidic tumor microenvironments.

Synthetic and Analytical Relevance :

  • Crystallographic tools like SHELXL () and ORTEP-3 () are critical for resolving the complex stereochemistry of such derivatives, particularly the tetrahydro-pyrimidine ring’s conformation.

Biological Activity

N~4~-(4-Chlorophenyl)-2-[(4-methyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities.

Chemical Structure and Properties

The compound's IUPAC name is N~4~-(4-chlorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydro-pyrimidine-4-carboxamide. Its molecular formula is C20H17ClN6O2C_{20}H_{17}ClN_6O_2 with a molecular weight of 404.84 g/mol. The structure includes a quinazoline core, a pyrimidine ring, and a chlorophenyl group, which contribute to its biological activity.

Anticancer Activity

Quinazoline derivatives are known for their anticancer properties. This compound has shown promise in inhibiting various cancer cell lines. For instance:

  • Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Mechanism of Action : The compound may act by targeting specific kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes that are crucial in various metabolic pathways:

  • Kinase Inhibition : It has been shown to inhibit MEK1/2 kinases effectively, which play a significant role in the MAPK signaling pathway associated with cancer progression .
Enzyme Activity IC50 (µM)
MEK1Inhibition0.3
MEK2Inhibition1.2

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against acute biphenotypic leukemia MV4-11 cells. The results demonstrated significant inhibition of cell growth at concentrations as low as 0.3 µM after 48 hours of treatment.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. The study utilized Western blot analysis to assess changes in protein expression levels related to apoptosis and cell cycle regulation. Key findings included:

  • Upregulation of pro-apoptotic proteins.
  • Downregulation of anti-apoptotic proteins.

These findings suggest that the compound may trigger apoptotic pathways through modulation of critical regulatory proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-(4-CHLOROPHENYL)-2-[(4-METHYL-2-QUINAZOLINYL)AMINO]-6-OXO-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE
Reactant of Route 2
N~4~-(4-CHLOROPHENYL)-2-[(4-METHYL-2-QUINAZOLINYL)AMINO]-6-OXO-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.